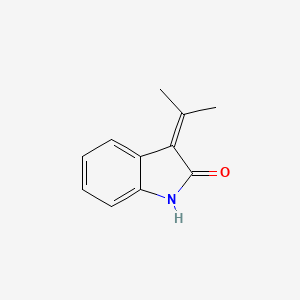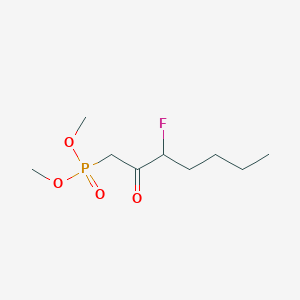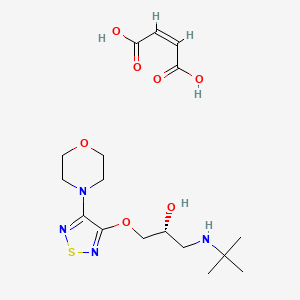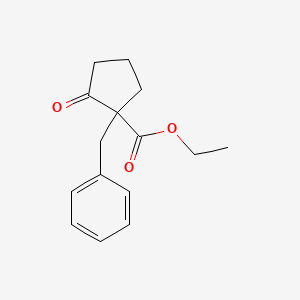
2-(Methoxymethoxy)acetyl chloride
概要
説明
2-(Methoxymethoxy)acetyl chloride is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and a methoxymethoxy group, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2-(Methoxymethoxy)acetyl chloride can be synthesized through the reaction of dimethoxymethane with acetyl chloride in the presence of a catalyst such as zinc bromide. The reaction is typically carried out in toluene as a solvent, and the mixture is heated to around 40-45°C. The reaction proceeds with the formation of chloromethyl methyl ether, which is then further reacted to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The reaction is carefully controlled to prevent the formation of by-products and to ensure the safety of the process.
化学反応の分析
Types of Reactions
2-(Methoxymethoxy)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form methoxyacetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the methoxymethoxyacetyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Zinc bromide, aluminum chloride.
Solvents: Toluene, dichloromethane.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Methoxyacetic Acid: Formed by hydrolysis.
科学的研究の応用
2-(Methoxymethoxy)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: In the modification of polymers and the synthesis of functional materials.
作用機序
The reactivity of 2-(Methoxymethoxy)acetyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This allows it to react readily with nucleophiles, leading to the formation of various derivatives. The methoxymethoxy group provides additional stability and reactivity, making it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Methoxyacetyl chloride: Similar in structure but lacks the methoxymethoxy group.
Acetyl chloride: Lacks the methoxymethoxy group and is less reactive in certain reactions.
Chloromethyl methyl ether: Used as an intermediate in the synthesis of 2-(Methoxymethoxy)acetyl chloride.
Uniqueness
This compound is unique due to the presence of both the acyl chloride and methoxymethoxy groups, which provide a combination of reactivity and stability. This makes it a valuable reagent in various synthetic applications, particularly in the formation of complex organic molecules.
特性
IUPAC Name |
2-(methoxymethoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-7-3-8-2-4(5)6/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDPDYYUFNKWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride](/img/structure/B3269335.png)
![N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-(1-phenylt etrazol-5-yl)sulfanyl-naphthalene-2-carboxamide](/img/structure/B3269341.png)












